Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative featuring a 5-chloro-2-methoxybenzamido substituent at position 5 and an ethyl carboxylate group at position 2. Pyrazolo[1,5-a]pyridines are heterocyclic compounds known for their diverse pharmacological activities, including antitumor, antiviral, and antimicrobial properties . The benzamido moiety in this compound may enhance its binding affinity to biological targets, such as kinases or enzymes involved in disease pathways, while the ethyl carboxylate group improves solubility and bioavailability .
Properties
IUPAC Name |
ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-3-26-18(24)14-10-20-22-7-6-12(9-15(14)22)21-17(23)13-8-11(19)4-5-16(13)25-2/h4-10H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZVYHIBSIMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the benzamido and carboxylate groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyridine derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyridine derivatives vary based on substituents at positions 3 and 3. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance reactivity for further functionalization (e.g., Suzuki coupling) .
- Heterocyclic Core Variations : Pyrimidine derivatives (vs. pyridine) exhibit distinct electronic profiles, affecting target selectivity .
- Substituent Position : Substituents at position 5 (e.g., benzamido vs. methoxy) modulate steric and electronic interactions with biological targets .
Antitumor Potential
- Isoxazole-Containing Analogues: Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate demonstrates enhanced antitumor activity due to the isoxazole moiety, which stabilizes interactions with hydrophobic enzyme pockets .
- Benzamido Derivatives : The 5-chloro-2-methoxybenzamido group in the target compound may mimic ATP-binding motifs in kinases, a feature leveraged in kinase inhibitor design .
Antimicrobial Activity
- Aldehyde Hydrazone Derivatives: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones show inhibitory effects against plant pathogens (e.g., wheat scab fungus), suggesting the target compound’s benzamido group could be optimized for similar applications .
Physicochemical Properties
- Solubility : Ethyl carboxylate groups improve aqueous solubility compared to methyl esters (e.g., methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate) .
- Crystallinity: Derivatives like ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate form stable triclinic crystals (space group P1), aiding in structural characterization via X-ray diffraction .
Q & A
Basic Question: What are the common synthetic routes for Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrazolo[1,5-a]pyridine core via 1,3-dipolar cycloaddition between α,β-unsaturated esters and aldehydes under mild conditions. This step often yields regioisomers (e.g., 4- or 6-substituted derivatives), which can be separated chromatographically .
Functionalization : Introduce the 5-(5-chloro-2-methoxybenzamido) substituent via nucleophilic substitution or coupling reactions. For example, reacting a sulfonate intermediate (e.g., methylsulfonyloxy derivative) with amines in THF or DMF at room temperature .
Purification : Use column chromatography (e.g., hexane/ethyl acetate/dichloromethane gradients) and recrystallization to isolate high-purity crystals .
Advanced Question: How can regioselectivity be controlled during pyrazolo[1,5-a]pyridine core synthesis?
Methodological Answer:
Regioselectivity in cycloaddition reactions depends on:
- Electron-Donating Groups (EDGs) : EDGs on the aldehyde component favor 4-substituted products by stabilizing transition states through resonance.
- Solvent and Catalysts : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) enhance reaction specificity. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .
- Temperature : Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable regioisomers .
Basic Question: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and regiochemistry via ¹H-¹H coupling patterns (e.g., pyrazole-proton splitting in ¹H NMR) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. For example, weak C–H⋯N interactions in the crystal lattice stabilize dimeric structures .
- Refinement : Apply restraints (e.g., SHELXL’s DELU) to refine disordered moieties (e.g., diethylamino groups) and validate with R-factors (< 0.05 for high-quality data) .
Advanced Question: How do structural modifications impact kinase inhibitory activity?
Methodological Answer:
Key modifications and their effects:
Example : Replacing methoxy with ethoxy reduces IC₅₀ values (e.g., 0.2 μM → 0.08 μM in EGFR inhibition) due to enhanced hydrophobic interactions .
Advanced Question: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) alter IC₅₀ values. Standardize assays using recombinant kinases and fixed ATP levels .
- Cell Lines : Differential expression of efflux pumps (e.g., P-gp in MDR1+ cells) impacts potency. Use isogenic cell pairs for controlled comparisons .
- Metabolic Stability : Hepatic microsome studies (e.g., human vs. rodent) explain species-specific activity. For example, higher CYP3A4 activity in humans accelerates compound degradation .
Basic Question: What purification techniques optimize yield and purity?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5% → 30% ethyl acetate in hexane) to separate regioisomers .
- Recrystallization : Slow evaporation from hexane/ethyl acetate/dichloromethane (3:1:1) yields high-purity crystals (m.p. 363–364 K) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar byproducts (e.g., hydrolyzed esters) .
Advanced Question: What computational strategies predict bioactivity and toxicity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., PDB: 1M17). ClogP values >3 correlate with blood-brain barrier penetration .
- QSAR Models : Train on pyrazolo[1,5-a]pyridine datasets to predict IC₅₀ and hERG toxicity. Substituent descriptors (e.g., Hammett σ) improve model accuracy .
- ADMET Prediction (SwissADME) : Assess hepatic extraction ratios and CYP inhibition risks. For example, methoxy groups reduce CYP2D6 affinity compared to ethoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
